molecular formula C17H30O B1195915 (+)-12-(2-Cyclopenten-1-yl)-2-dodecanone CAS No. 6938-16-5

(+)-12-(2-Cyclopenten-1-yl)-2-dodecanone

Cat. No. B1195915
CAS RN: 6938-16-5
M. Wt: 250.4 g/mol
InChI Key: AMSKYRSZBKQWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-12-(2-Cyclopenten-1-yl)-2-dodecanone is a ketone.

Scientific Research Applications

Cycloaddition Reactions

(+)-12-(2-Cyclopenten-1-yl)-2-dodecanone is involved in various cycloaddition reactions. For example, it plays a role in carbocyclization reactions of 1-nitrocycloalkenes and cross-conjugated dienamines, leading to the synthesis of compounds with a cis-anti-cis backbone (Mezzetti et al., 1985).

Copper Coupling Reactions

This compound is also utilized in copper coupling reactions. It has been used in the reductive coupling of 1-chloro-2-iodoperfluorocyclobutene and cyclopentene, resulting in various dichloroperfluoro derivatives (Soulen et al., 1973).

Lewis Acid Catalysis

Lewis acid catalysis involving (+)-12-(2-Cyclopenten-1-yl)-2-dodecanone leads to cyclopentene sulfonamides. This process demonstrates its utility in creating complex cyclic structures with high diastereoselectivity (Mackay et al., 2014).

Synthesis of Unnatural Amino Acids

This compound is instrumental in the synthesis of specific unnatural amino acids, which are potential agents for Boron Neutron Capture Therapy (BNCT). This synthesis involves a series of reactions, including monoalkylation and cycloaddition (Srivastava et al., 1997).

Conjugation and Addition Reactions

The compound's utility in the field of synthetic organic chemistry is significant, particularly in conjugation and addition reactions with various nucleophiles. This versatility showcases its importance in creating diverse organic compounds (Nájera et al., 2019).

Catalysis in Organic Synthesis

It's involved in hydroformylation of alkenes using Rhodium-based catalysts. This process is crucial for producing aldehydes from alkenes in an industrial setting (Liu et al., 1999).

Applications in Photoreactive Materials

This compound is involved in the preparation of photoreactive materials, demonstrating potential use in biological applications such as binding phospholipids to membrane proteins (McGarvey et al., 1992).

Synthesis of Alkoxycarbonylmethylene Compounds

It has been used in synthesizing 12-alkoxycarbonylmethylene-1,15-pentadecanolides, a class of compounds with potential fungicidal activity (Li et al., 2007).

properties

CAS RN

6938-16-5

Product Name

(+)-12-(2-Cyclopenten-1-yl)-2-dodecanone

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

12-cyclopent-2-en-1-yldodecan-2-one

InChI

InChI=1S/C17H30O/c1-16(18)12-8-6-4-2-3-5-7-9-13-17-14-10-11-15-17/h10,14,17H,2-9,11-13,15H2,1H3

InChI Key

AMSKYRSZBKQWMU-UHFFFAOYSA-N

SMILES

CC(=O)CCCCCCCCCCC1CCC=C1

Canonical SMILES

CC(=O)CCCCCCCCCCC1CCC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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